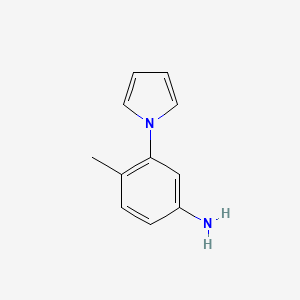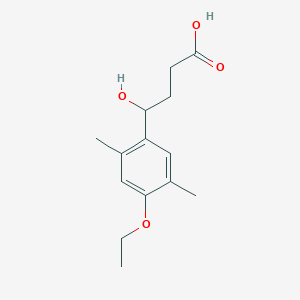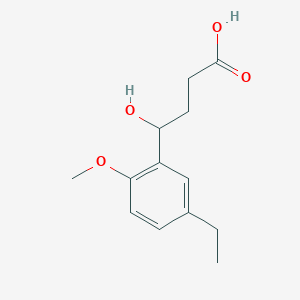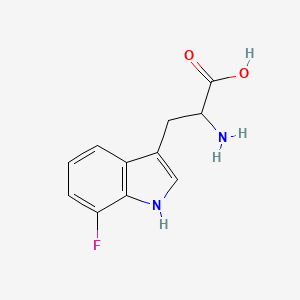
2-amino-3-(7-fluoro-1H-indol-3-yl)propanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-3-(7-fluoro-1H-indol-3-yl)propanoic acid, also known as 7-Fluoro-Indol-3-yl-2-Amino Propionic Acid (FIPA), is an organic compound that belongs to the class of indole-3-carboxylic acids. It is an important intermediate in the synthesis of several biologically active molecules, including drugs, and has a wide range of applications in pharmaceutical, medical, and biotechnological research. FIPA is a potent inhibitor of several enzymes, including those involved in inflammation and cell signaling, and has been used in the development of therapeutic agents for a variety of diseases.
Aplicaciones Científicas De Investigación
Comprehensive Analysis of 2-Amino-3-(7-fluoro-1H-indol-3-yl)propanoic Acid Applications
Antiviral Applications: Indole derivatives have been reported to possess antiviral activities. For instance, novel indolyl and oxochromenyl xanthenone derivatives have shown promise in molecular docking studies as anti-HIV agents . This suggests that 2-amino-3-(7-fluoro-1H-indol-3-yl)propanoic Acid could potentially be explored for its antiviral capabilities, particularly against HIV.
Anti-inflammatory Applications: Indomethacin analogs of indole have demonstrated in vitro COX-2 inhibitory activity and in vivo anti-inflammatory effects . This indicates that our compound of interest may serve as a scaffold for developing new anti-inflammatory drugs.
Anticancer Applications: Indole derivatives are known for their anticancer properties. They play a significant role in cell biology and are being increasingly investigated for treating cancer cells . The structural features of 2-amino-3-(7-fluoro-1H-indol-3-yl)propanoic Acid could be beneficial in designing novel anticancer agents.
Antimicrobial Applications: Research has highlighted indole derivatives as potent antimicrobial agents . This opens up possibilities for 2-amino-3-(7-fluoro-1H-indol-3-yl)propanoic Acid to be utilized in the development of new antimicrobial drugs.
Antitubercular Activities: Given the broad spectrum of biological activities of indole derivatives, including antitubercular effects, there is potential for our compound to be applied in tuberculosis research and treatment strategies.
Antidiabetic Potential: The diverse pharmacological activities of indole derivatives extend to antidiabetic effects. This suggests that 2-amino-3-(7-fluoro-1H-indol-3-yl)propanoic Acid could be investigated for its utility in diabetes management.
Antimalarial Properties: Indole derivatives have been recognized for their antimalarial properties. This implies that our compound could contribute to the development of new antimalarial therapies.
Neuropharmacological Interests: Indoles are integral to neurotransmission processes, and their derivatives have been studied as opioid ligands and other neuroactive substances . Therefore, 2-amino-3-(7-fluoro-1H-indol-3-yl)propanoic Acid may have applications in neuropharmacological research.
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which include this compound, play a significant role in cell biology . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes in the biological system .
Biochemical Pathways
Indole derivatives are known to influence various biological activities, which suggests that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .
Propiedades
IUPAC Name |
2-amino-3-(7-fluoro-1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2/c12-8-3-1-2-7-6(5-14-10(7)8)4-9(13)11(15)16/h1-3,5,9,14H,4,13H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMHYWIKJSPIGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC=C2CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





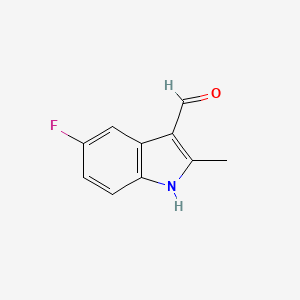
![2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B1336333.png)
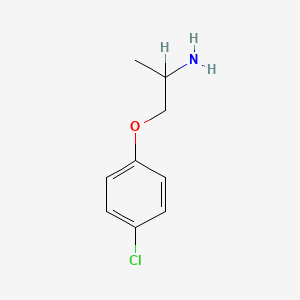
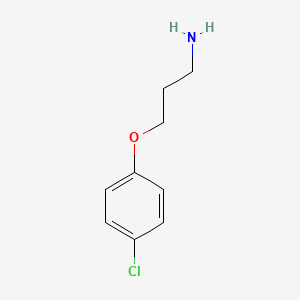
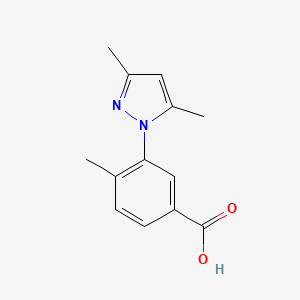
![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B1336340.png)
